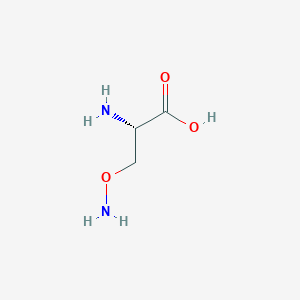

O-Aminoserine

説明

Contextualization within Non-Canonical Amino Acid Chemistry and Biochemistry

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are amino acids that are not naturally encoded in the genetic code of organisms. The introduction of ncAAs into peptides and proteins allows for the precise installation of novel chemical functionalities, enabling a wide range of applications from protein engineering to drug discovery. O-Aminoserine fits within this context as a valuable ncAA that provides a bioorthogonal handle for chemical modifications. Its aminooxy group is highly nucleophilic and reacts chemoselectively with aldehydes and ketones to form stable oxime linkages, a reaction that does not interfere with the native functional groups found in proteins.

Significance as a Unique Chemical Building Block in Research

The primary significance of this compound in research lies in its utility as a versatile chemical building block for the synthesis of complex biomolecules. nih.gov The chemoselective ligation between the aminooxy group of this compound and a carbonyl group is a cornerstone of bioconjugation chemistry. nih.gov This specific reactivity allows for the precise and controlled assembly of peptide fragments, the attachment of molecules such as carbohydrates to peptides, and the creation of novel protein architectures. The stability of the resulting oxime bond under physiological conditions makes this compound an ideal tool for creating well-defined and robust bioconjugates for various research applications. nih.gov

Historical Trajectory and Evolution of this compound Research

The strategic use of this compound as a building block for chemoselective ligation was notably advanced in 1999 by Spetzler and Hoeg-Jensen. Their work detailed the synthesis of orthogonally protected L- and D-forms of this compound, specifically Fmoc-Ams(Boc)-OH, which is compatible with standard solid-phase peptide synthesis (SPPS). nih.gov This development was a crucial step, as it allowed for the site-specific incorporation of this compound into peptide chains.

In their seminal 1999 paper, the researchers demonstrated the utility of this new amino acid derivative by incorporating it into a peptide sequence. The subsequent deprotection of the aminooxy group allowed for chemoselective ligation to form a peptide dimer and a glycopeptide. nih.gov This provided a practical demonstration of this compound's potential in the synthesis of more complex biomolecules. Research following this has further explored and expanded upon the applications of this compound and other aminooxy-containing amino acids in areas such as peptide cyclization, protein modification, and the development of novel biomaterials.

Detailed Research Findings

The research by Spetzler and Hoeg-Jensen provides concrete examples of the application of this compound in peptide chemistry. Below is a summary of their findings regarding the synthesis of a peptide dimer and a glycopeptide using an this compound-containing peptide.

Applications of this compound in Chemoselective Ligation

| Product | Reactants | Key Functional Groups Involved | Significance of Finding |

|---|---|---|---|

| Peptide Dimer | Two molecules of a peptide containing this compound | Aminooxy group of this compound and an aldehyde | Demonstrated the ability to link peptide units together in a specific orientation. nih.gov |

| Glycopeptide | A peptide containing this compound and a carbohydrate with an aldehyde group | Aminooxy group of this compound and the aldehyde group on the sugar | Showcased the potential for creating synthetic glycoproteins with defined structures. nih.gov |

These findings highlighted the efficiency and selectivity of the oxime ligation strategy employing this compound, paving the way for its broader use in the chemical biology community. The negligible racemization of the this compound residue during synthesis and ligation further underscored its robustness as a chemical tool. nih.gov

Structure

3D Structure

特性

CAS番号 |

20311-85-7 |

|---|---|

分子式 |

C3H8N2O3 |

分子量 |

120.11 g/mol |

IUPAC名 |

(2S)-2-amino-3-aminooxypropanoic acid |

InChI |

InChI=1S/C3H8N2O3/c4-2(1-8-5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m0/s1 |

InChIキー |

SMQMVYPLQGWEGE-REOHCLBHSA-N |

異性体SMILES |

C([C@@H](C(=O)O)N)ON |

正規SMILES |

C(C(C(=O)O)N)ON |

製品の起源 |

United States |

Synthetic Methodologies for O Aminoserine and Its Analogues

Classical and Contemporary Synthetic Routes to O-Aminoserine

The synthesis of this compound has evolved from classical multi-step procedures to more refined contemporary methods that prioritize efficiency, stereocontrol, and the introduction of protecting groups suitable for solid-phase peptide synthesis (SPPS).

Stereoselective Synthesis Approaches (e.g., L- and D-forms)

The biological and pharmacological activity of molecules is often dictated by their stereochemistry. Consequently, the stereoselective synthesis of both L- and D-enantiomers of this compound is of paramount importance. A notable and widely adopted method for preparing optically pure L- and D-O-aminoserine involves starting from the corresponding commercially available L- and D-serine.

A key strategy involves the conversion of the hydroxyl group of a suitably protected serine derivative into a good leaving group, followed by nucleophilic substitution with a protected hydroxylamine (B1172632) equivalent. For instance, N-Fmoc protected L- or D-serine can be converted to its corresponding β-lactone, which is then opened by a protected hydroxylamine.

A significant contribution to the field was the development of a synthetic route that provides both L- and D-forms of this compound as orthogonally protected derivatives, specifically as Fmoc-Ams(Boc)-OH. nih.gov This approach allows for the direct incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols. The synthesis of these crucial building blocks has been shown to proceed with negligible racemization. nih.gov

Orthogonal Protection Strategies in this compound Synthesis

The trifunctional nature of this compound, with its α-amino, α-carboxyl, and side-chain aminooxy groups, necessitates a sophisticated protection strategy to enable its selective manipulation during peptide synthesis and other synthetic transformations. Orthogonal protecting groups are essential, as they can be removed under distinct chemical conditions without affecting other protecting groups in the molecule.

In the context of this compound synthesis for peptide applications, the most common orthogonal protection scheme involves:

α-Amino group: Protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

Side-chain aminooxy group: Protected with the acid-labile tert-butoxycarbonyl (Boc) group.

α-Carboxyl group: Typically protected as an ester during synthesis and deprotected at the final stage.

This Fmoc/Boc orthogonal protection strategy is highly compatible with standard solid-phase peptide synthesis (SPPS) methodologies. nih.gov The Fmoc group can be cleaved using a mild base (e.g., piperidine), while the Boc group remains intact. Conversely, the Boc group can be removed with a mild acid (e.g., trifluoroacetic acid), leaving the Fmoc group untouched. This allows for the selective deprotection and modification of either the N-terminus or the side chain of the this compound residue within a peptide sequence.

The following table summarizes the commonly used protecting groups in this compound synthesis and their cleavage conditions:

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine in DMF |

| Side-Chain Aminooxy | tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) |

| α-Carboxyl | Benzyl ester | Bn | Hydrogenolysis (H₂/Pd) |

| α-Carboxyl | tert-Butyl ester | tBu | Trifluoroacetic acid (TFA) |

Synthesis of this compound Derivatives and Analogues

The versatile reactivity of the aminooxy group has spurred the development of various this compound derivatives and analogues with tailored properties for specific applications.

Modifications for Enhanced Reactivity and Specificity

The primary application of this compound in chemical biology is its use in chemoselective ligation reactions to form stable oxime bonds with aldehydes or ketones. This reaction is highly specific and proceeds under mild, aqueous conditions, making it ideal for the modification of biological macromolecules.

This compound, incorporated into peptides, serves as a chemical handle for:

Peptide Dimerization and Cyclization: The aminooxy group can react with an aldehyde-functionalized peptide to form cyclic peptides or peptide dimers. nih.gov

Glycopeptide Synthesis: this compound-containing peptides can be ligated with aldehyde-modified carbohydrates to generate well-defined glycopeptides. nih.gov This allows for the study of the effects of glycosylation on peptide structure and function.

Bioconjugation: Peptides and proteins containing this compound can be selectively labeled with probes (e.g., fluorescent dyes, biotin) that have been functionalized with an aldehyde or ketone.

The reactivity of the aminooxy group can be modulated by modifications to the this compound backbone or by altering the electronic properties of the reacting carbonyl partner.

Preparation of Precursors for Complex Molecular Architectures

Beyond its role in bioconjugation, this compound and its derivatives are valuable precursors for the synthesis of more complex molecular architectures, including various heterocyclic compounds. The inherent functionality of this compound—an α-amino acid with a reactive nucleophilic side chain—makes it a versatile building block in organic synthesis. For instance, the aminooxy group can participate in cyclization reactions to form nitrogen- and oxygen-containing heterocyclic rings, which are common motifs in many biologically active natural products and pharmaceutical agents.

Novel Catalytic Approaches in this compound Synthesis

While classical stoichiometric methods for the synthesis of this compound are well-established, there is a growing interest in the development of more efficient and sustainable catalytic approaches. These methods aim to reduce waste, improve stereoselectivity, and provide access to a wider range of this compound analogues.

Recent advancements in catalysis, including organocatalysis, transition-metal catalysis, and biocatalysis, have shown great promise for the asymmetric synthesis of amino acids in general. Although specific applications of these novel catalytic methods directly to the synthesis of this compound are still emerging, the principles can be readily extended.

For example, catalytic enantioselective methods for the O-functionalization of serine derivatives could provide a direct route to this compound. Copper-catalyzed O-H insertion reactions or other transition-metal-catalyzed cross-coupling reactions are potential avenues for the direct introduction of a protected aminooxy group onto a serine scaffold.

Biocatalysis, employing enzymes such as transaminases or engineered enzymes, offers another promising strategy for the stereoselective synthesis of this compound. The high selectivity and mild reaction conditions of enzymatic processes make them an attractive alternative to traditional chemical methods. While not yet reported specifically for this compound, the successful application of biocatalysis for the synthesis of other non-proteinogenic amino acids suggests its future potential in this area.

Chemical Reactivity and Mechanistic Studies of O Aminoserine

Fundamental Reaction Mechanisms

The reactivity of O-Aminoserine is dominated by its aminooxy functionality, which allows for specific and efficient bond-forming reactions under mild conditions.

The primary reaction involving this compound is the formation of a stable oxime linkage through condensation with a carbonyl compound, such as an aldehyde or a ketone. iris-biotech.dewikipedia.org The aminooxy group (R-O-NH₂) possesses enhanced nucleophilicity compared to a standard primary amine, a phenomenon attributed to the alpha effect, where the adjacent oxygen atom stabilizes the transition state. iris-biotech.de

The specific reactivity of the aminooxy group makes this compound an excellent tool for chemoselective ligation. This refers to the ability to form a covalent bond with a specific functional group (an aldehyde or ketone) in the presence of a multitude of other potentially reactive groups, such as the amines, carboxylates, and thiols found in peptides and proteins. nih.gov Research has demonstrated that under acidic conditions, the oxyamine function of this compound selectively forms oxime linkages with aldehydes, even in the presence of all other common amino acid functionalities. nih.gov

This high degree of selectivity allows for the precise modification and assembly of complex biomolecules. For instance, this compound has been incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.govnih.gov The resulting aminooxy-functionalized peptides can then be used in subsequent ligation steps, such as the formation of peptide dimers or the conjugation of peptides to other molecules like carbohydrates to form glycopeptides. nih.gov This post-synthesis diversification strategy is a powerful method for creating libraries of modified peptides for various applications, including the development of multidentate inhibitors. nih.govnih.gov

Stereochemical Aspects of this compound Reactions

The stereochemistry of amino acids is critical to the structure and function of the resulting peptides and proteins. Therefore, maintaining stereochemical integrity during synthesis and subsequent reactions is of paramount importance.

Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, is a significant concern in peptide chemistry. highfine.com It can occur during the activation of the carboxylic acid for peptide bond formation, particularly when strong bases or certain coupling reagents are used. highfine.compeptide.comnih.gov Amino acids such as histidine and cysteine are known to be particularly susceptible to racemization under standard synthesis conditions. peptide.comnih.gov

However, studies involving the synthesis and incorporation of this compound into peptides have shown that its racemization is negligible. nih.gov When orthogonally protected L- and D-forms of this compound were prepared and used in peptide synthesis, the stereochemical purity was maintained. nih.gov This was confirmed by HPLC analysis of dipeptide diastereomers, which showed a lack of epimerization at the this compound alpha-carbon. nih.gov The inherent stability of the this compound stereocenter under standard peptide synthesis protocols is a significant advantage, ensuring the stereochemical fidelity of the final product.

Factors Influencing Racemization in Peptide Synthesis

| Factor | Description | Relevance to this compound |

|---|---|---|

| Base | Strong bases can abstract the α-proton, leading to racemization. Sterically hindered bases (e.g., 2,4,6-collidine) are preferred over smaller, stronger bases (e.g., triethylamine). highfine.com | This compound has shown high stability with negligible racemization under typical basic conditions used in Fmoc-SPPS. nih.gov |

| Coupling Reagents | The choice of activating agent for the carboxylic acid can significantly impact racemization. Some reagents generate highly activated intermediates prone to epimerization. nih.gov | The synthesis of peptides containing this compound has been successful using standard SPPS methods without significant racemization. nih.gov |

| Temperature | Higher reaction temperatures can increase the rate of racemization. | Standard reaction temperatures for SPPS do not appear to induce racemization in this compound. nih.gov |

| Protecting Groups | The nature of the N-terminal protecting group can influence the mechanism of racemization. researchgate.net | The use of the Fmoc protecting group for this compound is compatible with maintaining stereochemical integrity. nih.gov |

The chirality of this compound is a determining factor in the three-dimensional structure of the molecules it helps to form. The ability to synthesize both L- and D-forms of this compound allows for the creation of stereochemically defined products. nih.gov When an enantiomerically pure form of this compound is used as a building block, its chirality is transferred to the final product, influencing its biological activity and molecular recognition properties.

For example, in the synthesis of peptides, the use of L-O-Aminoserine results in a peptide with a natural L-configuration at that position, while D-O-Aminoserine introduces a non-natural D-amino acid. This has profound implications for peptide folding, stability, and interaction with chiral biological targets like enzymes and receptors. The hierarchical transfer of chirality from a single molecule to a larger assembly is a fundamental principle in chemistry. mdpi.com The defined stereochemistry of this compound allows for precise conformational control in the design of complex molecular architectures. aalto.fi

Catalytic and Kinetic Investigations of this compound Transformations

While detailed kinetic studies focused specifically on this compound are not extensively documented, the kinetics of the underlying oxime formation reaction are well-understood. The rate of oxime ligation is influenced by several factors, most notably pH and the presence of catalysts.

The reaction is typically fastest in a slightly acidic buffer (pH 4-5). rsc.org This pH represents a compromise: it is low enough to catalyze the reaction by protonating the carbonyl, but not so low as to fully protonate the aminooxy nucleophile, which would render it unreactive.

Furthermore, the rate of oxime formation can be dramatically increased through catalysis. Aniline (B41778) and its derivatives have been identified as highly effective catalysts for this transformation. rsc.org The mechanism involves the rapid formation of a protonated Schiff base intermediate between the aniline catalyst and the aldehyde, which is more reactive towards the aminooxy nucleophile than the original aldehyde. rsc.org This catalytic approach can accelerate the ligation reaction by orders of magnitude, allowing for rapid bond formation even at neutral pH. rsc.org

Summary of Conditions Affecting Oxime Formation Kinetics

| Parameter | Effect on Reaction Rate | Typical Condition |

|---|---|---|

| pH | Rate is maximal at a slightly acidic pH. Very low or neutral/basic pH slows the reaction. | pH 4.0 - 5.5 rsc.org |

| Catalyst | Aniline and its derivatives significantly accelerate the reaction rate. rsc.org | Addition of catalytic amounts of aniline. |

| Reactant Concentration | The reaction is bimolecular, so the rate is dependent on the concentration of both this compound and the carbonyl partner. | Dependent on specific application. |

| Temperature | Higher temperatures generally increase the reaction rate, though the reaction proceeds efficiently at room temperature. nih.gov | Room temperature. |

Applications of O Aminoserine in Chemical Biology and Organic Synthesis Research

Role as a Building Block in Peptide and Protein Chemistry

The ability to prepare functionalized peptides and proteins is crucial for understanding biological processes and developing new therapeutics. nih.govnih.gov O-Aminoserine serves as an invaluable building block in this field, allowing for the introduction of a reactive handle into peptide backbones for subsequent modifications. dntb.gov.ua

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing the stepwise assembly of amino acids on an insoluble polymer support. sigmaaldrich.combiotage.combachem.com This method simplifies the synthesis process by allowing excess reagents and by-products to be removed through simple filtration and washing steps. bachem.com

This compound has been successfully designed for use in standard SPPS protocols. It is typically prepared as an orthogonally protected derivative, such as Nα-Fmoc-O-amino(N-Boc)-serine (Fmoc-Ams(Boc)-OH). researchgate.net The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while the tert-butoxycarbonyl (Boc) group protects the side-chain aminooxy moiety. This protection scheme is compatible with the common Fmoc-based SPPS strategy, allowing the Ams residue to be incorporated at any desired position within a peptide sequence. The process involves the sequential addition of protected amino acids to the growing peptide chain anchored to the solid support. sigmaaldrich.com

Key Protected this compound Derivative for SPPS

| Derivative Name | α-Amine Protecting Group | Side Chain Protecting Group | Application |

|---|

The true utility of incorporating this compound into a peptide is realized after synthesis. The deprotected aminooxy side chain serves as a chemoselective ligation handle. dntb.gov.ua Under mildly acidic conditions, this oxyamine function selectively reacts with aldehydes and ketones to form stable oxime linkages. This reaction is highly specific and proceeds efficiently in the presence of all other common amino acid functionalities, making it a powerful tool for post-synthesis modification. researchgate.net

This strategy has been effectively used to create well-defined peptide-based structures:

Peptide Dimers: An this compound-containing peptide can be ligated to another peptide that has been functionalized with an aldehyde group. This results in the formation of a stable peptide dimer linked by an oxime bond. Research has demonstrated the successful use of a deprotected peptide containing an Ams residue for chemical ligation to afford a peptide dimer. acs.org

Glycopeptides: The reaction of an Ams-containing peptide with a native, unprotected reducing sugar (which exists in equilibrium with its open-chain aldehyde or ketone form) yields a neoglycopeptide. researchgate.net This method is advantageous because it does not require complex protecting group chemistry for the carbohydrate moiety. researchgate.netresearchgate.net The resulting oxime linkage connects the sugar to the peptide backbone, creating mimics of naturally occurring glycoproteins. researchgate.netnih.gov A novel N′-methyl-aminooxy amino acid has also been developed to ensure the attached sugar maintains its cyclic conformation, which is structurally important. researchgate.net

This compound in Bioconjugation Strategies

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create constructs with combined or novel functionalities. wikipedia.orglibretexts.orgsusupport.com The specific reactivity of this compound's side chain makes it an ideal component for advanced bioconjugation techniques. nih.gov

The reaction between the aminooxy group of an this compound residue and a carbonyl group (aldehyde or ketone) is a prime example of a chemo- and regioselective ligation. wikipedia.org

Chemoselectivity: The reaction is highly chemoselective, meaning the aminooxy group reacts preferentially with its target carbonyl group, without creating side reactions with other functional groups present in the peptide or protein, such as amines, thiols, or carboxylic acids. nih.gov This is a critical feature for modifying complex biomolecules in a controlled manner. nih.gov

Regioselectivity: By incorporating this compound at a specific position in the peptide sequence using SPPS, the subsequent ligation with a carbonyl-containing molecule is directed exclusively to that site. nih.gov This provides precise control over the location of the modification, which is essential for preserving the structure and function of the parent molecule.

This oxime ligation chemistry is considered a type of "click" chemistry—a class of reactions that are biocompatible, high-yielding, and generate minimal by-products. dntb.gov.ua

Chemical probes and tags are small molecules, such as fluorophores or affinity labels, that are attached to biomolecules to study their function, location, and interactions within a cellular environment. nih.govsquarespace.comchemistryviews.org The selective chemistry of this compound provides a robust method for developing precisely labeled peptides and proteins. nih.gov

The strategy involves two key steps:

A peptide is synthesized containing an this compound residue at a specific site.

A probe molecule (e.g., a fluorescent dye, biotin) functionalized with an aldehyde or ketone group is reacted with the peptide.

The resulting oxime ligation covalently attaches the probe to the peptide at the desired location. squarespace.com This allows for the creation of custom-designed tools for a wide range of biological applications, including fluorescent imaging and affinity purification of protein complexes. susupport.comsquarespace.com

Utilization in the Synthesis of Non-Natural Products

The incorporation of unusual or non-natural amino acids is a powerful strategy to create peptides and other molecules with enhanced or novel properties. symeres.compepdd.com this compound is a key building block in this endeavor, enabling the synthesis of products not accessible through natural biological pathways. rsc.orgdurham.ac.uk

Peptides containing this compound are, by definition, non-natural products. The subsequent modifications via oxime ligation lead to a diverse array of other non-natural molecules, including the peptide dimers and neoglycopeptides discussed previously. researchgate.net This approach extends to the creation of "pseudo natural products," where fragments from different natural products or synthetic building blocks are combined in novel ways to explore new chemical space and identify compounds with unique biological activities. rsc.org By using this compound, chemists can generate libraries of diverse, non-natural molecules for applications in drug discovery and materials science. dntb.gov.ua

Table of Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | Ams |

| Nα-Fmoc-O-amino(N-Boc)-serine | Fmoc-Ams(Boc)-OH |

| Fluorenylmethyloxycarbonyl | Fmoc |

| Tert-butoxycarbonyl | Boc |

| Biotin (B1667282) | - |

Biochemical and Molecular Research Interrogations with O Aminoserine

Enzyme-Substrate Interactions and Mechanistic Probes

The unique structure of O-aminoserine allows it to serve as a probe for studying the intricacies of enzyme active sites, particularly those that recognize and process amino acid substrates.

The active site of an enzyme is the specific region where a substrate binds and a chemical reaction occurs. wikipedia.org This site is a three-dimensional cleft or pocket whose specificity is determined by the precise arrangement of amino acid residues. biologynotesonline.com In the case of enzymes that bind natural amino acids like serine, the active site is shaped to accommodate the substrate's backbone and side chain through a series of non-covalent interactions, such as hydrogen bonds and electrostatic interactions.

This compound, as a serine analogue, is recognized by the active sites of serine-processing enzymes. Its primary mode of interaction, however, is with the large family of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. acs.orgdrugbank.com PLP is a vitamin B6 derivative that acts as a coenzyme in a vast array of reactions involving amino acids, including transamination, decarboxylation, and elimination reactions. drugbank.comnih.gov In the resting state of a PLP-dependent enzyme, the aldehyde group of the PLP cofactor is typically bound as a Schiff base (an internal aldimine) to the ε-amino group of an active site lysine (B10760008) residue. drugbank.com

When a substrate like this compound enters the active site, its amino group displaces the lysine's amino group, forming a new Schiff base with the PLP cofactor (an external aldimine). drugbank.com This binding mechanism is central to how this compound is recognized and initially processed, mimicking the binding of natural amino acid substrates. The study of how this compound and similar analogues bind provides critical insights into the conformational changes and chemical environment required for catalysis within these ubiquitous enzymes.

This compound is a classic example of a mechanism-based inhibitor, also known as a suicide substrate. d-nb.infosigmaaldrich.com These inhibitors are relatively unreactive on their own but are transformed into highly reactive molecules by the catalytic action of their target enzyme. sigmaaldrich.comnih.gov This process leads to the irreversible inactivation of the enzyme. wikipedia.org

The inhibitory mechanism of this compound is a direct consequence of its interaction with PLP-dependent enzymes:

Binding and Initial Catalysis: As described above, this compound binds to the enzyme's active site and forms a Schiff base with PLP.

Enzymatic Transformation: The enzyme then proceeds with its normal catalytic mechanism, typically involving the abstraction of a proton. In the case of this compound, this leads to a β-elimination reaction.

Formation of a Reactive Intermediate: This elimination step releases a highly reactive electrophilic species.

Irreversible Inactivation: Before this reactive intermediate can dissociate from the active site, it covalently attacks a nucleophilic residue within the enzyme's active site (or the PLP cofactor itself), forming a permanent bond. d-nb.info This covalent modification results in the irreversible inactivation of the enzyme. nih.gov

Because the inhibitor uses the enzyme's own catalytic machinery to become activated, this type of inhibition is highly specific. This property makes this compound an excellent tool for identifying and studying the function of specific PLP-dependent enzymes in complex biological systems.

| Enzyme Class | Inhibition Type | Mechanism |

| PLP-Dependent Enzymes | Irreversible | Mechanism-based (Suicide) Inhibition |

| (e.g., Transaminases, Decarboxylases) | The enzyme converts this compound into a reactive species that covalently modifies the active site. |

This compound in Metabolic Pathway Analysis

By selectively inhibiting key enzymes, this compound can be used to disrupt metabolic pathways, allowing researchers to study the flow of metabolites and understand network architecture.

Amino acid metabolism comprises a complex and interconnected network of synthesis, degradation, and conversion pathways that are fundamental to cellular life. nih.govfrontiersin.org These networks are responsible for providing the building blocks for proteins and generating numerous other critical biomolecules. biorxiv.orgnih.gov PLP-dependent enzymes are central nodes in these networks, catalyzing key steps in the metabolism of most amino acids. nih.gov

The ability of this compound to irreversibly inhibit PLP-dependent enzymes makes it a valuable probe for metabolic network analysis. By introducing this compound to a cellular system, researchers can induce a specific blockade at an enzymatic step. For instance, inhibiting an aminotransferase would disrupt the interconversion of an amino acid and its corresponding α-keto acid. drugbank.com The consequences of such a blockade can be observed using metabolomic techniques:

Accumulation of Upstream Metabolites: Substrates of the inhibited enzyme will accumulate, revealing their position in the pathway.

Depletion of Downstream Metabolites: Products of the inhibited reaction and subsequent metabolites will decrease in concentration, helping to map downstream connections. nih.gov

This approach allows for the functional annotation of enzymes and the elucidation of previously unknown metabolic connections. It can help determine how different metabolic pathways, such as the tricarboxylic acid (TCA) cycle and amino acid biosynthesis, are integrated. frontiersin.orgresearchgate.net

| Metabolic Pathway | Potential Target Enzyme Type | Research Application |

| Amino Acid Synthesis | Aminotransferases | Mapping precursor-product relationships. |

| Amino Acid Catabolism | Decarboxylases, Deaminases | Identifying degradation routes and their connection to central carbon metabolism. biorxiv.org |

| One-Carbon Metabolism | Serine Hydroxymethyltransferase | Studying the flow of one-carbon units for nucleotide and cofactor synthesis. |

For this compound to exert its effects within a cell, it must first cross the cell membrane. As a structural analogue of serine, it is presumed to be taken up by cellular amino acid transporters. plantae.orgnih.gov Cells possess a variety of transporters with overlapping specificities for different amino acids. This compound likely competes with natural amino acids like serine and alanine (B10760859) for uptake through these transport systems. The efficiency of its uptake can be a critical factor in its potency as an inhibitor in cellular studies. plantae.org

Once inside the cell, the primary molecular interaction of this compound is with the array of PLP-dependent enzymes. mdpi.combiorxiv.org Its interaction is not limited to a single enzyme but can potentially affect any PLP-dependent enzyme that recognizes it as a substrate. The specificity of its effect in a given cell type depends on which enzymes are expressed and are susceptible to its mechanism-based inhibition. Beyond enzymes, the reactive nature of the intermediate formed during its activation could potentially lead to off-target modifications of other cellular nucleophiles like glutathione, though its primary effect is considered to be through targeted enzyme inactivation.

Exploration of Cellular Signaling and Regulatory Pathways through this compound Analogues

Cellular signaling pathways, such as the mTOR and MAPK pathways, are critical for regulating cell growth, proliferation, and metabolism in response to nutrient availability. nih.govmdpi.com Amino acids are not just building blocks but also key signaling molecules that inform the cell about its nutritional status. nih.gov

While this compound itself is primarily a tool for studying metabolic enzymes, its analogues can be designed to probe cellular signaling. The field of chemical biology utilizes precisely modified small molecules to investigate and control complex biological processes. ieo.it By modifying the structure of this compound, researchers could develop probes with different properties:

Photoreactive Analogues: Incorporating a photoreactive group would allow for light-induced crosslinking, enabling the capture of transient interactions between the analogue and cellular proteins, such as transporters or potential receptors involved in amino acid sensing. ieo.it

Fluorescently Labeled Analogues: Attaching a fluorescent tag would permit the visualization of its uptake and subcellular localization in real-time.

Cell-Penetrating Peptide Conjugates: Fusing this compound analogues to cell-penetrating peptides (CPPs), which are often rich in arginine, could enhance their uptake into cells that might otherwise be impermeable, broadening their utility. mdpi.comnih.gov

By using such tailored analogues, researchers can investigate how cells sense amino acid levels and how these sensing mechanisms connect to major regulatory hubs like mTORC1, which integrates nutrient signals to control protein synthesis and cell growth. mdpi.com The study of how cells respond to the introduction of specific amino acid analogues provides a powerful method for dissecting these complex signaling networks. nih.gov

Analytical and Spectroscopic Characterization in O Aminoserine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of amino acids like O-Aminoserine, enabling their separation and quantification. savemyexams.com The choice of technique often depends on the sample matrix, the required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) in this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-proteinogenic amino acids. nih.gov For this compound, reversed-phase HPLC is a common approach, often requiring pre-column derivatization to enhance the hydrophobicity and detectability of the molecule. nih.gov In research involving the synthesis and application of this compound, HPLC is employed to monitor reaction progress and assess purity. For instance, the racemization of this compound can be monitored by the HPLC separation of its dipeptide diastereomers. nih.gov

Chiral HPLC methods are particularly important for separating the enantiomers of this compound. This can be achieved either directly, using a chiral stationary phase, or indirectly, by derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a conventional achiral column. nih.govsigmaaldrich.com

Table 1: Illustrative HPLC Parameters for Derivatized this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of aqueous buffer (e.g., sodium acetate) and organic solvent (e.g., acetonitrile) |

| Derivatizing Agent | o-Phthalaldehyde (OPA) for fluorescence detection |

| Detection | Fluorescence (Ex: 340 nm, Em: 450 nm) or UV |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for amino acid analysis, but it requires the conversion of non-volatile amino acids like this compound into volatile derivatives. nih.gov Derivatization is a critical step and typically involves esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups. nih.gov

The choice of derivatizing agent is crucial for achieving good chromatographic separation and detection. Common derivatizing agents for amino acids include silylating reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and acylating reagents (e.g., pentafluoropropionic anhydride (B1165640) - PFPA). nih.gov Chiral stationary phases can be used in GC to separate the enantiomers of the derivatized this compound.

Table 2: Common Derivatization Approaches for GC Analysis of Amino Acids

| Derivatization Step | Reagent | Resulting Group |

|---|---|---|

| Esterification | Acidified alcohol (e.g., HCl in isopropanol) | Isopropyl ester |

| Acylation | Anhydride (e.g., Pentafluoropropionic anhydride) | N,O-Pentafluoropropionyl |

Ion Chromatography (IC) and Capillary Electrophoresis (CE) for Amino Acid Profiling

Ion Chromatography (IC) is a valuable technique for the analysis of amino acids, including this compound, in complex matrices. IC separates amino acids based on their ionic properties. The separation is typically achieved using ion-exchange columns and aqueous eluents of controlled pH and ionic strength. Post-column derivatization with reagents like ninhydrin (B49086) is often used for detection. savemyexams.com

Capillary Electrophoresis (CE) offers high-efficiency separations of amino acids and is particularly useful for analyzing small sample volumes. nih.gov In CE, charged molecules migrate in an electric field within a narrow capillary. The separation of amino acids can be influenced by factors such as the pH of the buffer, which affects their charge state. nih.gov For the analysis of this compound, derivatization with a fluorogenic tag may be necessary to achieve high sensitivity with laser-induced fluorescence detection. Chiral selectors can be added to the running buffer in CE to enable the separation of enantiomers. nih.gov

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and purity assessment of this compound. nih.gov It provides information about the molecular weight and elemental composition of the compound and its fragments.

Hyphenated Techniques (e.g., LC-MS/MS) in this compound Research

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective analysis of this compound in complex samples. springernature.com LC separates this compound from other components in the mixture, and the subsequent MS/MS analysis provides both molecular weight and structural information, allowing for confident identification and quantification. springernature.com This technique is particularly valuable for analyzing non-proteinogenic amino acids in biological matrices. springernature.com

Table 3: Potential LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| LC Column | HILIC or Reversed-Phase C18 |

| Mobile Phase | Gradient of water with formic acid and acetonitrile (B52724) with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (Precursor > Product) | Predicted: m/z 121.05 > various fragments (e.g., loss of H₂O, NH₂OH) |

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization of this compound is a critical step not only for enhancing its detectability but also for improving its chromatographic properties and enabling the separation of its enantiomers (D- and L-isomers).

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the polar functional groups of this compound (amine, carboxyl, and aminooxy) must be derivatized to increase its volatility and thermal stability. A common approach is silylation, where active hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

For High-Performance Liquid Chromatography (HPLC) , derivatization can serve multiple purposes:

Enhanced UV or Fluorescence Detection: As discussed, reagents like OPA are used for fluorescence detection. Other reagents, such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC), can also be used to introduce a chromophore or fluorophore.

Chiral Resolution: To separate the D- and L-enantiomers of this compound, a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral HPLC column. Alternatively, an achiral derivatizing agent can be used, followed by separation on a chiral stationary phase (CSP). A common strategy involves reacting the amino acid with a chiral reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) to form diastereomeric derivatives that are readily separable by reversed-phase HPLC.

Table 4: Common Derivatization Reagents for Amino Acid Analysis

| Reagent | Technique | Purpose |

| o-Phthalaldehyde (OPA) | HPLC-Fluorescence | Enhanced sensitivity for primary amines |

| 9-Fluorenylmethyl chloroformate (FMOC) | HPLC-Fluorescence | Enhanced sensitivity for primary and secondary amines |

| Dansyl chloride | HPLC-Fluorescence/UV | Enhanced sensitivity |

| Marfey's reagent (FDAA) | HPLC-UV | Chiral resolution (forms diastereomers) |

| BSTFA, MTBSTFA | GC-MS | Increased volatility and thermal stability |

The choice of derivatization strategy depends on the analytical goal, the sample matrix, and the available instrumentation. These methods are essential for the accurate quantification and stereochemical analysis of this compound in complex biological and chemical samples.

Computational and Theoretical Studies of O Aminoserine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT), could provide significant insights into the behavior of O-Aminoserine.

Electronic Structure and Reactivity Predictions of this compound

A theoretical investigation into the electronic structure of this compound would involve calculating key quantum chemical descriptors. These descriptors help in predicting the molecule's reactivity and stability. Studies on other amino acids have demonstrated that parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which would identify the electrophilic and nucleophilic sites on the this compound molecule. This information is vital for predicting how this compound might interact with other molecules.

Table 7.1: Hypothetical Quantum Chemical Descriptors for this compound (Note: The following data is illustrative and not based on actual published research for this compound.)

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -9.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 10.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Conformational Analysis and Molecular Dynamics Simulations of this compound Systems

The biological function of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis of this compound would aim to identify its most stable geometric arrangements (conformers). This can be achieved by systematically rotating the single bonds within the molecule and calculating the potential energy for each resulting conformation.

Molecular Modeling and Docking Studies for Predictive Interactions (e.g., with enzymes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, docking studies could be used to investigate its potential interactions with the active sites of enzymes. For this, a three-dimensional model of the target enzyme is required. The this compound molecule is then computationally "placed" into the enzyme's active site in various orientations and conformations to find the best fit.

The results of docking studies are often scored based on the predicted binding affinity, which can help in identifying potential enzyme targets for this compound or in understanding its mechanism of action if it is known to inhibit a particular enzyme. For example, if this compound were to be investigated as an inhibitor of an enzyme, docking could reveal key interactions, such as hydrogen bonds or electrostatic interactions, with specific amino acid residues in the active site.

Quantitative Structure-Activity Relationship (QSAR) Analyses for Structural Determinants

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To perform a QSAR analysis for this compound analogues, a dataset of structurally similar compounds with their corresponding measured biological activities (e.g., enzyme inhibition) would be required.

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A validated QSAR model could then be used to predict the activity of new, untested this compound derivatives and to identify the key structural features that are important for their activity.

Emerging Research Directions and Future Perspectives for O Aminoserine

Development of Novel Synthetic Methodologies and Chemical Transformations

The utility of O-Aminoserine in various applications is intrinsically linked to the availability of efficient and versatile synthetic routes. Researchers have been actively developing new methodologies to produce this compound and its derivatives, as well as exploring its unique reactivity in a range of chemical transformations.

A significant advancement in the synthesis of this compound has been the preparation of orthogonally protected derivatives, such as Fmoc-Ams(Boc)-OH. nih.gov This allows for the selective incorporation of this compound into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov The development of such building blocks is crucial for expanding the use of this compound in peptide and protein chemistry.

Beyond traditional chemical synthesis, the field is moving towards more sustainable and efficient methods. Chemoenzymatic and one-pot syntheses are emerging as powerful strategies for the production of non-canonical amino acids, including this compound. nih.gov These approaches often combine the selectivity of enzymatic transformations with the versatility of chemical reactions to streamline the synthetic process, reduce waste, and improve yields. Enzymatic routes, in particular, offer the potential for highly stereoselective synthesis of both L- and D-forms of this compound, which is critical for many of its biological applications. d-nb.info

The primary chemical transformation exploited for this compound is its chemoselective ligation with carbonyl compounds. The oxyamine group of this compound reacts selectively with aldehydes and ketones, even in the presence of other nucleophilic functional groups commonly found in biomolecules, to form stable oxime linkages. nih.gov This reaction is bioorthogonal, meaning it can proceed efficiently in a biological environment without interfering with native biochemical processes. libretexts.org This unique reactivity has been harnessed for various applications, including the synthesis of peptide dimers and glycopeptides. nih.gov

| Synthetic Methodology | Key Features | Representative Transformation |

| Orthogonally Protected Derivatives | Enables site-specific incorporation into peptides via SPPS. | Synthesis of Fmoc-Ams(Boc)-OH. |

| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the versatility of chemical reactions for efficient and stereoselective synthesis. | Enzymatic resolution of racemic this compound precursors. |

| One-Pot Synthesis | Streamlines the synthetic process by performing multiple reaction steps in a single vessel, reducing purification steps and waste. | Tandem reactions to construct the this compound backbone. |

| Chemoselective Ligation | The oxyamine group reacts selectively with aldehydes and ketones to form stable oxime bonds. | Formation of a peptide dimer through oxime linkage. |

Advanced Applications in Chemical Biology and Bioconjugation

The unique reactivity of this compound makes it an invaluable tool in the fields of chemical biology and bioconjugation. Its ability to form stable oxime bonds under mild, aqueous conditions has led to its use in a variety of applications aimed at labeling, modifying, and assembling biomolecules.

One of the most promising applications of this compound is as a bioorthogonal handle for protein modification and labeling. By incorporating this compound into a protein, either through SPPS or by utilizing engineered biosynthetic pathways, a unique reactive site is introduced. nih.gov This site can then be selectively targeted with a probe molecule containing an aldehyde or ketone group, such as a fluorescent dye, a biotin (B1667282) tag, or a drug molecule. libretexts.org This strategy allows for the precise and covalent attachment of various functionalities to proteins, enabling studies of protein localization, function, and interactions.

The formation of oxime and hydrazone linkages, facilitated by the oxyamine group of this compound, is a cornerstone of modern bioconjugation techniques. libretexts.org These reactions are highly efficient and specific, making them ideal for creating complex biomolecular architectures. For instance, this compound can be used to link peptides to other molecules, such as carbohydrates to create glycopeptides, or to assemble larger protein structures. nih.gov The stability of the resulting oxime bond is a key advantage, ensuring the integrity of the conjugate under physiological conditions.

Furthermore, the principles of protein engineering can be leveraged to expand the utility of this compound. wikipedia.org By designing proteins with strategically placed this compound residues, researchers can create novel protein-drug conjugates, develop new diagnostic tools, and construct intricate biomaterials with tailored properties.

| Application | Description | Example |

| Protein Labeling | Site-specific attachment of fluorescent dyes, affinity tags, or other probes to proteins containing this compound. | Labeling of an this compound-containing protein with a ketone-modified fluorophore for cellular imaging. |

| Peptide and Protein Modification | Covalent modification of peptides and proteins to introduce new functionalities or to create conjugates with other molecules. | Synthesis of a glycopeptide by reacting an this compound-containing peptide with a sugar aldehyde. |

| Bioconjugation | Formation of stable covalent linkages between two or more biomolecules, where at least one contains this compound. | Assembly of a protein-protein conjugate using oxime ligation. |

| Protein Engineering | Design and creation of novel proteins with this compound incorporated at specific sites to enable tailored bioconjugation strategies. | Engineering a therapeutic protein with an this compound residue for targeted drug delivery. |

Interdisciplinary Research Paradigms Utilizing this compound as a Probe

The unique properties of this compound position it as a powerful probe for addressing complex questions across various scientific disciplines. Its ability to be incorporated into biological systems and then selectively reacted with a reporter molecule opens up new avenues for investigation in fields ranging from cell biology to materials science.

In the realm of cellular imaging, this compound can be used as a bioorthogonal chemical reporter to visualize and track biomolecules in living cells. columbia.edu By metabolically incorporating an this compound analogue into a specific class of biomolecules, such as proteins or glycans, and then labeling it with a fluorescent probe containing a carbonyl group, researchers can gain insights into the localization, dynamics, and function of these molecules in their native environment. researchgate.net This approach offers a powerful alternative to traditional methods that rely on bulky fluorescent protein tags, which can sometimes perturb the function of the molecule being studied. nih.gov

Furthermore, this compound can be incorporated into enzyme inhibitors to create highly specific and potent therapeutic agents. wikipedia.orgnih.gov By designing an inhibitor that contains an this compound residue, it is possible to achieve covalent and irreversible binding to the target enzyme through the formation of an oxime bond with a key carbonyl group in the active site. This strategy can lead to the development of drugs with improved efficacy and reduced off-target effects.

The versatility of this compound also extends to materials science, where it can be used to create novel biomaterials with tailored properties. For example, by incorporating this compound into peptides that self-assemble into nanofibers or hydrogels, it is possible to create materials that can be functionalized with a variety of molecules through oxime ligation. These functionalized biomaterials could have applications in tissue engineering, drug delivery, and biosensing.

Challenges and Opportunities in this compound Research

Despite the significant potential of this compound, several challenges remain that need to be addressed to fully realize its utility. Overcoming these hurdles will open up new and exciting opportunities for this versatile chemical compound.

A primary challenge lies in the development of more efficient and scalable synthetic routes for this compound and its derivatives. nih.gov While methods for producing orthogonally protected forms exist, there is a need for more cost-effective and environmentally friendly syntheses, particularly for large-scale applications. The development of robust enzymatic and chemoenzymatic methods will be crucial in this regard. nih.gov

Another challenge is the potential for side reactions and the stability of the oxime linkage under certain biological conditions. nih.gov While generally stable, the reversibility of the oxime bond at low pH could be a limitation in some applications. Research into modifying the structure of this compound or the carbonyl partner to enhance the stability of the resulting linkage is an active area of investigation.

Looking to the future, there are numerous opportunities for this compound research. The continued development of novel synthetic methodologies will make this valuable building block more accessible to the broader scientific community. bccresearch.com In the field of chemical biology, the expansion of the genetic code to allow for the direct incorporation of this compound into proteins in living organisms would be a major breakthrough. youtube.com This would enable the site-specific labeling and modification of proteins with unprecedented precision.

Q & A

Q. How to optimize experimental design for high-throughput screening of this compound derivatives?

- Methodological Answer : Implement factorial design (DoE) to test multiple variables (e.g., substituent groups, reaction times) efficiently. Use robotic liquid handlers for parallel synthesis and machine learning (e.g., random forest models) to prioritize candidates based on activity-structure relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。